molecular formula C16H16N2O2 B11711596 4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide

4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide

Cat. No.: B11711596
M. Wt: 268.31 g/mol
InChI Key: NNGWYUSCVVHGAR-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide is an organic compound with the molecular formula C16H16N2O2. It is a derivative of benzamide and is characterized by the presence of an ethoxyphenyl group and a methylideneamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-aminobenzamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(4-Methoxyphenyl)methylidene]amino]benzamide
  • 4-[(E)-[(4-Chlorophenyl)methylidene]amino]benzamide
  • 4-[(E)-[(4-Methylphenyl)methylidene]amino]benzamide

Comparison

4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct properties and applications, making it a valuable subject of study in various fields .

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H16N2O2/c1-2-20-15-9-3-12(4-10-15)11-18-14-7-5-13(6-8-14)16(17)19/h3-11H,2H2,1H3,(H2,17,19)

InChI Key

NNGWYUSCVVHGAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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